(E)-N'-Hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-YL)acetimidamide

Description

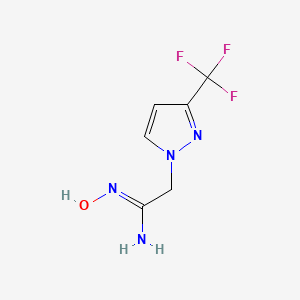

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .

Properties

CAS No. |

925252-82-0 |

|---|---|

Molecular Formula |

C6H7F3N4O |

Molecular Weight |

208.14 g/mol |

IUPAC Name |

N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide |

InChI |

InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12) |

InChI Key |

AIGOOXOWJUXXMY-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN(N=C1C(F)(F)F)C/C(=N\O)/N |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using photoredox catalysis, which employs visible light to generate the trifluoromethyl radical. The reaction conditions often include the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow strategies that utilize readily available organic precursors and cesium fluoride as the primary fluorine source. This approach facilitates the rapid generation of trifluoromethylated intermediates without relying on perfluoroalkyl precursor reagents .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary based on the desired product and may involve different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield trifluoromethylated ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can improve the binding affinity and selectivity of the compound towards specific enzymes .

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is investigated for its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group contributes to the material’s chemical resistance and durability .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are known for their enzyme inhibitory properties.

Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals due to their unique chemical properties.

Uniqueness

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring and an acetamidine moiety. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Biological Activity

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and binding selectivity. The basic structure can be represented as follows:

- Chemical Formula : C6H7F3N4O

- CAS Number : 925252-82-0

Synthesis

The synthesis of (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine typically involves radical trifluoromethylation, often utilizing photoredox catalysis. This method allows for the efficient introduction of the trifluoromethyl group into the pyrazole ring under mild conditions, enhancing the compound's reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. This mechanism is crucial for its potential therapeutic applications, particularly in cancer and inflammatory diseases.

Enzyme Inhibition

Research indicates that (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine exhibits enzyme inhibitory properties. It has been studied for its potential in inhibiting various enzymes linked to disease pathways, which could lead to significant therapeutic benefits.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has shown promising results against various cancer cell lines:

These values indicate that (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine may serve as a lead compound for further development in cancer therapeutics.

Study on Enzyme Inhibition

A recent study explored the inhibition of Aurora-A kinase by pyrazole derivatives, including (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine. The compound demonstrated significant inhibitory activity with an IC50 value of 0.067 µM, indicating its potential as a targeted therapy for cancers driven by this kinase .

Antiparasitic Activity

In another study focused on antiparasitic agents, modifications to similar pyrazole structures revealed that incorporating trifluoromethyl groups significantly enhanced their activity against Plasmodium falciparum (the malaria parasite). The optimized analogs showed EC50 values in the low micromolar range, suggesting that (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine could be further investigated for antimalarial properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.